![molecular formula C20H15NO B12523483 10-(4-Methoxyphenyl)benzo[h]quinoline](/img/structure/B12523483.png)
10-(4-Methoxyphenyl)benzo[h]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(4-Methoxyphenyl)benzo[h]quinoline: is a heterocyclic aromatic compound that belongs to the benzoquinoline family This compound is characterized by the presence of a methoxyphenyl group attached to the benzo[h]quinoline core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-(4-Methoxyphenyl)benzo[h]quinoline can be achieved through cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This process can be catalyzed by transition metals such as platinum (PtCl2) or by Brønsted acids like trifluoromethanesulfonic acid . The reaction conditions typically involve heating the reactants in the presence of the catalyst to induce cyclization and form the desired benzo[h]quinoline derivative.
Industrial Production Methods:
化学反应分析
Types of Reactions: 10-(4-Methoxyphenyl)benzo[h]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
10-(4-Methoxyphenyl)benzo[h]quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 10-(4-Methoxyphenyl)benzo[h]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
相似化合物的比较
Benzo[h]quinoline: The parent compound without the methoxyphenyl group.
Benzo[c]acridine: Another heterocyclic compound with a similar structure but different biological activities.
Uniqueness: 10-(4-Methoxyphenyl)benzo[h]quinoline is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical properties and enhances its potential biological activities compared to its analogs .
属性
分子式 |
C20H15NO |
|---|---|
分子量 |
285.3 g/mol |
IUPAC 名称 |
10-(4-methoxyphenyl)benzo[h]quinoline |
InChI |
InChI=1S/C20H15NO/c1-22-17-11-9-14(10-12-17)18-6-2-4-15-7-8-16-5-3-13-21-20(16)19(15)18/h2-13H,1H3 |
InChI 键 |
QWZBTLHKAPIXKM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC=CC3=C2C4=C(C=CC=N4)C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![({6-Phenyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid](/img/structure/B12523403.png)
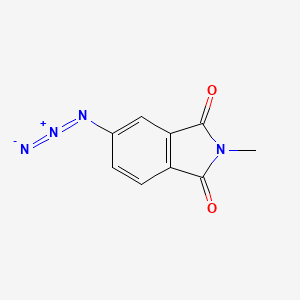
![3-[(1H-Pyrrolo[2,3-b]pyridin-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12523406.png)
![3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]benzoic acid](/img/structure/B12523408.png)
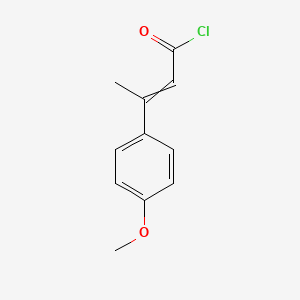
![3-[(1-tert-Butoxy-1-oxopropan-2-yl)amino]benzoic acid](/img/structure/B12523418.png)
![2-[3-(Phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12523423.png)
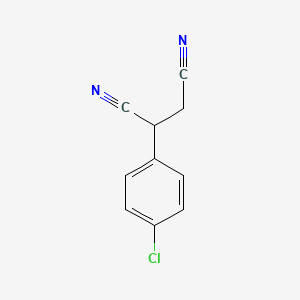


![2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate](/img/structure/B12523447.png)
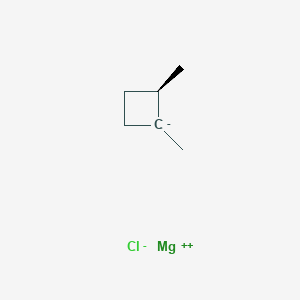
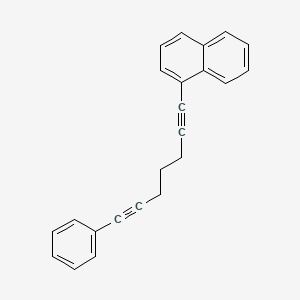
![1-[N'-benzyl-N-(4-methylphenyl)carbamimidoyl]-3-phenylurea](/img/structure/B12523475.png)
